molecular formula C21H28N4O3 B7165926 N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide

Cat. No.: B7165926
M. Wt: 384.5 g/mol
InChI Key: DJRBZGSIBXLJDO-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxybenzoyl group, a piperidinyl moiety, and a pyrazole carboxamide group. Its distinct molecular configuration makes it a subject of interest in medicinal chemistry and pharmacological research.

Properties

IUPAC Name

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-11-25-15-17(14-22-25)20(26)23-18-9-12-24(13-10-18)21(27)16-5-7-19(8-6-16)28-4-2/h5-8,14-15,18H,3-4,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBZGSIBXLJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxybenzoyl chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of N-(4-ethoxybenzoyl)piperidine: The 4-ethoxybenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine.

    Synthesis of 1-propylpyrazole-4-carboxylic acid: This intermediate is prepared through the reaction of propylhydrazine with ethyl acetoacetate, followed by cyclization.

    Coupling Reaction: Finally, N-(4-ethoxybenzoyl)piperidine is coupled with 1-propylpyrazole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group or the piperidinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzoyl)piperidine
  • 1-propylpyrazole-4-carboxamide
  • 4-ethoxybenzoic acid derivatives

Uniqueness

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-1-propylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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